N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c24-18-23(13-5-2-6-14-23)26-22(29)17-27-15-11-20(12-16-27)25-21(28)10-9-19-7-3-1-4-8-19/h1,3-4,7-8,20H,2,5-6,9-17H2,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEXPUABASXIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and various functional groups that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structural formula can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : Approximately 286.33 g/mol
- CAS Number : 1197787-60-2
The intricate structure includes a cyanocyclohexyl group, which is significant for its biological activity. The presence of the piperidine ring is noteworthy as piperidine derivatives are known for their diverse pharmacological effects.
The biological activity of this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, triggering various biochemical responses. Detailed studies on its molecular targets are ongoing, focusing on how the compound affects cellular processes.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. Research indicates that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant antiproliferative activity, particularly against lines such as HUH7 and U251 .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of related compounds. The following table summarizes findings from various studies:
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | HUH7 | 15 | Significant reduction in cell viability |
| Compound B | U251 | 10 | Induced apoptosis via caspase activation |
| N-[1-[2-(cyanocyclohexyl)amino]-2-oxoethyl]piperidin | D425Med | 12 | Comparable activity to standard chemotherapeutics |
These results suggest that the biological activity of this compound may be promising for further development in cancer therapeutics.
Study on Antiproliferative Activity
In a controlled study, researchers evaluated the antiproliferative effects of N-[1-[2-(cyanocyclohexyl)amino]-2-oxoethyl]piperidin on various cancer cell lines. The study utilized the CellTiter-Glo assay to measure cell viability after treatment with different concentrations of the compound over 24 hours. Results indicated:
- A dose-dependent decrease in cell viability across tested lines.
- Enhanced apoptosis markers (caspase 3/7 activation) at higher concentrations.
This study underscores the potential for this compound as a lead candidate in anticancer drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ulixacaltamide (N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide)
- Structural Similarities :
- Both compounds feature a piperidin-4-yl core linked to an amide-bearing side chain.
- The substituent at the piperidine nitrogen includes a 2-oxoethyl group.
- Key Differences: Ulixacaltamide substitutes the cyanocyclohexyl group with a tert-butylamino moiety and a benzamide (3-chloro-5-fluorophenyl) instead of 3-phenylpropanamide.
- Functional Implications: Ulixacaltamide’s tert-butyl group enhances metabolic stability compared to the cyanocyclohexyl group, which may influence pharmacokinetics .
MEN10930 ((S)-N-[1-[[[2-[methyl(phenylmethyl)amino]-1-(2-naphthalenylmethyl)-2-oxoethyl]amino]carbonyl]cyclohexyl]-1H-indole-3-carboxamide)
- Structural Similarities :
- Both compounds utilize a cyclohexyl group adjacent to an amide bond.
- MEN10930’s naphthalenylmethyl and indole groups mirror the aromatic diversity of the target compound’s phenylpropanamide.
- The target’s cyanocyclohexyl group introduces electronegativity absent in MEN10930.
- Functional Implications :
4-Fluoroisobutyrfentanyl (N-[1-(2-Phenylethyl)piperidin-4-yl]-N-(4-fluorophenyl)-2-methylpropanamide)
- Structural Similarities :
- Both compounds share a piperidin-4-yl scaffold and an aromatic amide (phenylpropanamide vs. fluorophenyl-isobutyramide).
- The phenylethyl group in 4-fluoroisobutyrfentanyl mimics the target’s phenylpropanamide’s lipophilic tail.
- Key Differences: 4-Fluoroisobutyrfentanyl lacks the cyanocyclohexyl group, instead incorporating a 4-fluorophenyl and isobutyramide. The target’s cyclohexyl cyan group may confer greater conformational rigidity compared to the flexible phenylethyl chain in fentanyl analogs.
- Functional Implications :
LY306740 ((R)-1-(N-[2-Methoxybenzyl]acetylamino)-3-(1H-indol-3-yl)-2-(N-[2-{4-cyclohexylpiperazin-1-yl}acetyl]amino)propane)
- Structural Similarities :
- Both compounds integrate a cyclohexyl group and amide linkages.
- LY306740’s indole and methoxybenzyl groups parallel the target’s aromatic and heterocyclic elements.
- Key Differences: LY306740 employs a piperazine ring instead of piperidine, altering nitrogen spacing and hydrogen-bonding capacity. The target’s cyanocyclohexyl group is absent in LY306740, replaced by a 4-cyclohexylpiperazine.
- Functional Implications :
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- The cyanocyclohexyl group in the target compound distinguishes it from analogs like ulixacaltamide (tert-butyl) and MEN10930 (unmodified cyclohexyl). This moiety may enhance blood-brain barrier penetration due to increased lipophilicity .
- The 3-phenylpropanamide tail resembles fentanyl derivatives but avoids the phenethyl "anilido" motif linked to opioid toxicity, suggesting a safer pharmacological profile .
Q & A
Basic: What are the foundational synthesis strategies for N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide?
Answer:
The synthesis of this compound likely involves multi-step organic reactions, drawing parallels to structurally similar piperidine- and amide-containing molecules. Key steps may include:
- Substitution reactions to introduce functional groups (e.g., coupling 1-cyanocyclohexylamine with a bromoacetyl-piperidine intermediate under basic conditions) .
- Condensation reactions using activating agents like EDCI or DCC to form the amide bond between the piperidine and phenylpropanamide moieties .
- Purification via column chromatography or recrystallization, followed by characterization using NMR (1H/13C) and mass spectrometry to confirm molecular weight and structural integrity .
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
Purity validation requires a combination of analytical techniques:
- HPLC/GC-MS : To assess chromatographic purity (>95% threshold for most research applications) .
- Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N content within ±0.3% of theoretical values) .
- Melting Point Analysis : Sharp, reproducible melting points indicate homogeneity .
Advanced: How can contradictory solubility data in different solvents be resolved?
Answer:
Contradictions often arise from solvent polarity, temperature, or crystalline form. Methodological approaches include:
- Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
- Co-solvent Systems : Test mixtures like DMSO/water (e.g., 10% DMSO for aqueous solubility enhancement) .
- Polymorph Screening : Analyze crystalline forms via PXRD to identify stable polymorphs with differing solubility profiles .
Advanced: What strategies optimize low yields in the final coupling step?
Answer:
Yield optimization requires systematic troubleshooting:
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) and additives (e.g., HOAt) to enhance reaction efficiency .
- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .
- Temperature Control : Elevated temperatures (60–80°C) can accelerate kinetics but risk side reactions; monitor via TLC or in-situ FTIR .
Advanced: How can computational methods predict the compound’s biological activity?
Answer:
In silico approaches include:
- Molecular Docking : Simulate binding to target receptors (e.g., opioid or sigma receptors) using software like AutoDock Vina .
- QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with activity data from analogous compounds .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine powders .
- Waste Disposal : Follow institutional guidelines for organic amide waste, incinerating at >800°C .
Advanced: How to address inconsistencies in NMR spectra for structural confirmation?
Answer:
- 2D NMR : Perform HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
- Deuterated Solvent Comparison : Test in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .
- Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals .
Advanced: What are key considerations for designing in vitro assays with this compound?
Answer:
- Solubility in Assay Buffer : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation .
- Stability Testing : Incubate in assay media (e.g., PBS, pH 7.4) at 37°C for 24h; analyze degradation via LC-MS .
- Positive/Negative Controls : Include reference compounds (e.g., known receptor agonists/antagonists) .
Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
- FTIR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (error <5 ppm) .
- 1H/13C NMR : Assign proton environments (e.g., piperidine CH2 vs. phenylpropanamide CH3) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Core Modifications : Vary substituents on the cyclohexyl, piperidine, or phenyl groups .
- Bioisosteric Replacement : Replace the nitrile group with a tetrazole or trifluoromethyl .
- Activity Testing : Screen analogs against target enzymes/receptors using dose-response assays (IC50/EC50 determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
